

# Application Notes and Protocols: Brilacidin and Remdesivir Combination Therapy for Viral Infections

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# Introduction

Brilacidin, a synthetic non-peptidic mimetic of host defense peptides (HDPs), has demonstrated broad-spectrum antimicrobial and anti-inflammatory properties.[1][2] Remdesivir is a nucleotide analog prodrug that has shown efficacy against a range of RNA viruses, including coronaviruses, by inhibiting the viral RNA-dependent RNA polymerase (RdRp).[3][4][5][6][7] Preclinical studies have highlighted a strong synergistic antiviral effect when Brilacidin and Remdesivir are used in combination, particularly against coronaviruses such as SARS-CoV-2 and HCoV-OC43.[8][9][10][11] This combination therapy presents a promising strategy for treating viral infections by targeting two distinct and critical stages of the viral life cycle: entry and replication.

These application notes provide a summary of the quantitative data from in vitro studies and detailed protocols for key experiments to evaluate the synergistic antiviral activity of Brilacidin and Remdesivir.

# **Mechanism of Action**

The synergistic effect of Brilacidin and Remdesivir stems from their complementary mechanisms of action.



#### Brilacidin:

- Dual Antiviral Mechanism: Brilacidin exhibits a two-pronged attack on viruses.[8][10][12][13]
  - Virucidal Activity: It can directly interact with and disrupt the integrity of the viral envelope,
     thereby inactivating the virus.[8][10][12]
  - Inhibition of Viral Entry: Brilacidin binds to heparan sulfate proteoglycans (HSPGs) on the
    host cell surface, which act as attachment factors for many viruses, including
    coronaviruses.[8][10][12] By blocking this interaction, Brilacidin prevents the virus from
    entering the host cell.

#### Remdesivir:

• Inhibition of Viral Replication: Remdesivir is a prodrug that is metabolized within the host cell to its active triphosphate form.[4][5][6] This active form acts as an adenosine nucleotide analog and is incorporated into the nascent viral RNA chain by the viral RdRp.[3][4][5] This incorporation leads to delayed chain termination, thereby disrupting the replication of the viral genome.[3][5]

The combination of Brilacidin's ability to reduce viral entry and directly inactivate virions with Remdesivir's capacity to halt the replication of any virus that successfully enters the cell results in a potent synergistic antiviral effect. [4][9]

# **Quantitative Data Summary**

The following tables summarize the quantitative data from in vitro studies evaluating the antiviral activity of Brilacidin and Remdesivir, both alone and in combination.

Table 1: Antiviral Activity of Brilacidin and Remdesivir Against Human Coronaviruses (HCoVs)



| Virus      | Drug EC50 (μM) |             |  |
|------------|----------------|-------------|--|
| HCoV-NL63  | Brilacidin     | 2.45 ± 0.05 |  |
| Remdesivir | 0.63 ± 0.04    |             |  |
| HCoV-OC43  | Brilacidin     | 4.81 ± 0.95 |  |
| Remdesivir | 0.09 ± 0.01    |             |  |
| HCoV-229E  | Brilacidin     | 1.59 ± 0.07 |  |
| Remdesivir | 0.03 ± 0.01    |             |  |
| SARS-CoV-2 | Brilacidin     | 0.565       |  |

EC50 (Half-maximal effective concentration) values were determined in viral yield reduction (VYR) assays or plaque assays.[8]

Table 2: Cytotoxicity of Brilacidin

| Cell Line | CC50 (µM) |
|-----------|-----------|
| Calu-3    | 241       |

CC50 (Half-maximal cytotoxic concentration) was determined by measuring cell viability.[8]

Table 3: Synergistic Antiviral Effect of Brilacidin and Remdesivir against HCoV-OC43



| Brilacidin:Remdesi<br>vir (EC50 Ratio) | Brilacidin EC50 in<br>Combination (µM) | Remdesivir EC50 in<br>Combination (μM) | Fractional Inhibitory Concentration Index (FICI) |
|----------------------------------------|----------------------------------------|----------------------------------------|--------------------------------------------------|
| 4:1                                    | 0.69 ± 0.04                            | 0.03 ± 0.00                            | 0.48 ± 0.01                                      |
| 2:1                                    | 0.77 ± 0.04                            | $0.03 \pm 0.00$                        | 0.49 ± 0.01                                      |
| 1:1                                    | $0.67 \pm 0.07$                        | $0.03 \pm 0.00$                        | 0.48 ± 0.01                                      |
| 1:2                                    | 0.56 ± 0.06                            | 0.04 ± 0.00                            | 0.49 ± 0.01                                      |
| 1:4                                    | $0.37 \pm 0.04$                        | 0.05 ± 0.00                            | 0.49 ± 0.01                                      |
| 1:8                                    | $0.23 \pm 0.03$                        | 0.06 ± 0.01                            | 0.49 ± 0.01                                      |
| 1:16                                   | 0.15 ± 0.02                            | 0.07 ± 0.01                            | 0.48 ± 0.01                                      |

FICI was calculated as: (EC50 of Brilacidin in combination / EC50 of Brilacidin alone) + (EC50 of Remdesivir in combination / EC50 of Remdesivir alone). An FICI < 0.5 indicates significant synergy.[8] In one combination experiment against SARS-CoV-2 in a human lung epithelial cell line, the overall viral load was reduced by 99.85%.[9]

# Experimental Protocols Cell Viability (Cytotoxicity) Assay

Objective: To determine the cytotoxic concentration of Brilacidin and Remdesivir on the host cells used for antiviral assays.

#### Materials:

- Vero E6 or Calu-3 cells
- 96-well plates
- Growth medium (e.g., DMEM with 10% FBS)
- Brilacidin and Remdesivir stock solutions



- CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or Neutral Red Uptake Assay reagents
- Plate reader (Luminometer or Spectrophotometer)

#### Protocol:

- Seed cells in a 96-well plate at a density of 1 x 10<sup>4</sup> cells/well and incubate for 24 hours.
- Prepare serial dilutions of Brilacidin and Remdesivir in growth medium.
- Remove the existing medium from the cells and add 100 μL of the drug dilutions to the respective wells. Include a vehicle control (e.g., DMSO).
- Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
- Perform the cell viability assay according to the manufacturer's instructions (e.g., CellTiter-Glo®).
- Measure luminescence or absorbance using a plate reader.
- Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the drug concentration.

# **Plaque Reduction Assay**

Objective: To determine the antiviral activity of Brilacidin and Remdesivir by quantifying the reduction in viral plaques.

#### Materials:

- Vero E6 or other susceptible cells
- 6-well or 24-well plates
- Virus stock (e.g., HCoV-OC43, SARS-CoV-2)
- Growth medium and infection medium (e.g., DMEM with 2% FBS)



- Brilacidin and Remdesivir stock solutions
- Overlay medium (e.g., 0.6% Avicel or 1.5% agarose in DMEM)
- Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
- Formalin (4% in PBS) for fixation

#### Protocol:

- Seed cells in plates to form a confluent monolayer.
- Pre-treat cells with serial dilutions of the individual drugs or their combinations for 2 hours.
- Infect the cells with the virus at a multiplicity of infection (MOI) that yields approximately 100 plaque-forming units (PFU) per well.
- Incubate for 1 hour to allow for viral adsorption.
- Remove the viral inoculum and wash the cells.
- Add the overlay medium containing the respective drug concentrations.
- Incubate for 3-5 days until visible plaques are formed.
- Fix the cells with formalin and stain with crystal violet.
- Count the number of plaques in each well.
- Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value.

# Viral Yield Reduction (VYR) Assay with RT-qPCR

Objective: To quantify the reduction in viral progeny production after treatment with Brilacidin and Remdesivir.

#### Materials:



- Susceptible cells in culture plates
- Virus stock
- Brilacidin and Remdesivir stock solutions
- RNA extraction kit
- RT-qPCR primers and probes specific for the target virus
- One-step RT-qPCR master mix
- Real-time PCR instrument

#### Protocol:

- Seed cells and allow them to adhere.
- Pre-treat cells with the drugs as described in the plaque reduction assay.
- Infect the cells with the virus at a specific MOI (e.g., 0.1).
- After a 1-hour adsorption period, remove the inoculum, wash the cells, and add fresh medium containing the drugs.
- Incubate for 24-48 hours.
- Collect the cell culture supernatant.
- Extract viral RNA from the supernatant using a commercial kit.
- Perform one-step RT-qPCR using primers and probes targeting a specific viral gene (e.g., N gene or RdRp gene for SARS-CoV-2).[15]
- Quantify the viral RNA levels based on the cycle threshold (Ct) values and a standard curve.
- Calculate the percentage of viral yield reduction and determine the EC50.



# **Synergy Analysis**

Objective: To evaluate the synergistic antiviral effect of the Brilacidin and Remdesivir combination.

#### Protocol:

- Determine the EC50 values of Brilacidin and Remdesivir individually using the plaque reduction or VYR assay.
- Prepare fixed-ratio combinations of Brilacidin and Remdesivir based on their EC50 ratios (e.g., 4:1, 2:1, 1:1, 1:2, 1:4).[8]
- Perform the antiviral assay with serial dilutions of each fixed-ratio combination.
- Determine the EC50 values for both Brilacidin and Remdesivir within each combination.
- Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula:[8] FICI = (EC50 of Brilacidin in combination / EC50 of Brilacidin alone) + (EC50 of Remdesivir in combination / EC50 of Remdesivir alone)
- Interpret the results:
  - FICI ≤ 0.5: Synergy
  - 0.5 < FICI ≤ 1: Additive effect</li>
  - FICI > 1: Antagonism

# **Visualizations**





Click to download full resolution via product page

Caption: Synergistic mechanism of Brilacidin and Remdesivir.





Click to download full resolution via product page

Caption: Experimental workflow for synergy determination.



## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. who.int [who.int]
- 2. A Direct Method for RT-PCR Detection of SARS-CoV-2 in Clinical Samples PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. Two Detailed Plaque Assay Protocols for the Quantification of Infectious SARS-CoV-2 -PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scitcentral.com [scitcentral.com]
- 7. Innovation Pharmaceuticals' Brilacidin Inhibits Novel Coronavirus (COVID-19) by Almost 90% at the Lowest Concentration Tested to Date in a Human Lung Cell Line - BioSpace [biospace.com]
- 8. Brilacidin, a COVID-19 drug candidate, demonstrates broad-spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell PMC [pmc.ncbi.nlm.nih.gov]
- 9. firstwordpharma.com [firstwordpharma.com]
- 10. Brilacidin, a COVID-19 drug candidate, demonstrates broad-spectrum antiviral activity against human coronaviruses OC43, 229E, and NL63 through targeting both the virus and the host cell PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. biorxiv.org [biorxiv.org]
- 12. Clinical severe acute respiratory syndrome coronavirus 2 isolation and antiviral testing -PMC [pmc.ncbi.nlm.nih.gov]
- 13. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]
- 14. Brilacidin Demonstrates Inhibition of SARS-CoV-2 in Cell Culture PMC [pmc.ncbi.nlm.nih.gov]



- 15. COVID-19 Diagnosis: A Comprehensive Review of the RT-qPCR Method for Detection of SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Brilacidin and Remdesivir Combination Therapy for Viral Infections]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b565787#brilacidin-combination-therapy-with-remdesivir-for-viral-infections]

## **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com